di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Catalog No.
S752508
CAS No.
85272-31-7
M.F
C10H18F6O6S2Si
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butylsilyl bis(trifluoromethanesulfonate)

CAS Number

85272-31-7

Product Name

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

Molecular Formula

C10H18F6O6S2Si

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

The exact mass of the compound Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (CAS: 85272-31-7) is a highly reactive, bifunctional organosilicon reagent primarily procured for the installation of the di-tert-butylsilylene (DTBS) protecting group on 1,2-, 1,3-, and 1,4-diols. Its unique value proposition stems from the deliberate pairing of two exceptionally good triflate leaving groups with the immense steric bulk of two tert-butyl substituents. This structural combination resolves a fundamental synthetic contradiction: introducing highly sterically demanding protecting groups onto hindered substrates typically suffers from poor kinetics. By utilizing the extreme electrophilicity of the ditriflate, this reagent enables the rapid, high-yield functionalization of complex polyhydroxy compounds, carbohydrates, and nucleosides, yielding protected intermediates that exhibit exceptional stability against harsh downstream oxidative and basic conditions[1].

Attempting to substitute di-tert-butylsilyl bis(trifluoromethanesulfonate) with its more common and less expensive chloride analog, dichlorodi-tert-butylsilane (t-Bu2SiCl2), routinely results in process failure when applied to sterically hindered diols. The lower electrophilicity of the Si-Cl bond cannot overcome the steric shielding of the two tert-butyl groups, leading to trace yields or complete non-reaction. Conversely, substituting with a more reactive but less bulky ditriflate, such as diisopropylsilyl bis(trifluoromethanesulfonate), successfully protects the diol but compromises the downstream integrity of the molecule. The resulting diisopropylsilylene group lacks the necessary steric bulk to withstand aggressive basic or acidic environments, leading to premature cleavage and severe yield degradation during multi-step syntheses[1].

Reactivity with Sterically Hindered Substrates

The primary procurement driver for the ditriflate over the dichloride variant is its capacity to functionalize highly hindered substrates. While t-Bu2SiCl2 fails to react meaningfully with congested alcohols, di-tert-butylsilyl bis(trifluoromethanesulfonate) reacts with standard 1,2-, 1,3-, and 1,4-diols at 0–50 °C to deliver 79–96% yields. Furthermore, it successfully protects highly hindered substrates like pinacol, achieving a 70% yield (at 100 °C, 24 h) where the chloride analog yields trace or zero product[1].

Evidence DimensionProtection yield on sterically hindered diols (e.g., pinacol)
Target Compound Data70% yield (100 °C, 24 h); 79-96% for standard diols
Comparator Or BaselineDichlorodi-tert-butylsilane (t-Bu2SiCl2) [Fails / Trace yield]
Quantified DifferenceEnables high-yield protection of substrates that are entirely unreactive with the chloride baseline
Conditions0-100 °C, organic solvent, base-promoted silylation

Buyers synthesizing complex, sterically congested molecules (like nucleosides or macrocycles) must procure the ditriflate to ensure the protection step actually proceeds.

Downstream Hydrolytic and Oxidative Stability

Once installed, the di-tert-butylsilylene (DTBS) group provides superior downstream stability compared to less bulky silyl acetals. DTBS derivatives of 1,3- and 1,4-diols remain completely unaffected in aqueous/THF environments across a pH range of 4 to 10 for several hours at 22 °C. Additionally, the protecting group is quantitatively stable under aggressive oxidative conditions, such as Pyridinium Dichromate (PDC) oxidation of adjacent alcohols (CH2Cl2, 25 °C, 27 h), and standard tosylation conditions [1].

Evidence DimensionStability range in multi-step synthesis
Target Compound DataStable at pH 4–10; survives 27 h PDC oxidation
Comparator Or BaselineLess bulky silyl groups (e.g., diisopropylsilylene)[Prone to premature cleavage outside neutral pH]
Quantified DifferenceProvides a significantly wider operational pH window (4-10) and oxidative resistance
ConditionsAqueous THF (pH 4-10, 22 °C); PDC in CH2Cl2 (25 °C)

Procuring this specific reagent minimizes yield attrition in multi-step syntheses by ensuring the protecting group survives subsequent harsh transformations.

Regioselective Mono-Deprotection Processability

Unlike standard cyclic acetals (such as acetonides) which typically cleave symmetrically or unpredictably, the DTBS group installed by this reagent offers unique processability. DTBS-protected 1,3-diols can undergo highly regioselective mono-deprotection using BF3·SMe2. This process yields stable di-tert-butylfluorosilyl ethers that can survive silica gel chromatography and low-pH aqueous washes, before being cleanly cleaved with HF-pyridine [1].

Evidence DimensionRegioselective cleavage capability
Target Compound DataControlled mono-deprotection via BF3·SMe2 to stable fluorosilyl ethers
Comparator Or BaselineStandard acetonides [Symmetric/uncontrolled complete deprotection]
Quantified DifferenceEnables asymmetric differentiation of previously symmetric 1,3-diols
ConditionsTreatment with BF3·SMe2, followed by isolation via silica gel chromatography

This allows process chemists to selectively functionalize one hydroxyl group of a diol without requiring complex, multi-step orthogonal protection strategies.

Scalable Diastereoselective Tethering for Olefin Functionalization

Beyond simple protection, di-tert-butylsilyl bis(trifluoromethanesulfonate) acts as a high-performance tethering auxiliary. It readily condenses with allylic alcohols to form allylic silanols. When treated with Hg(OTf)2, these intermediates cyclize into cyclic silanediol organomercurials with exquisite diastereoselectivity. Crucially for process scale-up, this tethered silanoxymercuration can be scaled more than 10-fold without any measurable loss in yield or stereoselectivity [1].

Evidence DimensionScale-up retention of yield and selectivity
Target Compound Data>10-fold scale increase with maintained exquisite diastereoselectivity
Comparator Or BaselineStandard non-tethered intermolecular functionalization[Lower stereocontrol and scalability issues]
Quantified DifferenceProvides a rigid, sterically directing tether that guarantees high stereocontrol during scale-up
ConditionsReaction with allylic alcohols and imidazole, followed by Hg(OTf)2/NaHCO3 cyclization

Industrial and academic buyers focused on stereoselective synthesis can rely on this reagent to provide a scalable, highly reproducible tethering platform.

Protection of Sterically Congested Carbohydrates and Nucleosides

Because standard chlorosilanes fail to react with highly hindered hydroxyls, this ditriflate is the mandatory choice for installing the robust DTBS group on complex, sterically congested frameworks such as nucleosides and macrocyclic precursors. Its extreme electrophilicity ensures high conversion rates even on secondary or tertiary diol systems [1].

Multi-Step Syntheses Requiring Broad pH and Oxidative Tolerance

In synthetic routes where the protected intermediate must survive subsequent aggressive conditions—such as PDC oxidations, tosylations, or extended exposure to basic environments (up to pH 10)—the DTBS group installed by this reagent provides superior survivability compared to less bulky silyl acetals or standard acetonides [1].

Asymmetric Functionalization via Regioselective Mono-Deprotection

For workflows requiring the desymmetrization of 1,3-diols, this reagent is ideal. Once the diol is protected as a DTBS ether, it can be treated with BF3·SMe2 to achieve a highly regioselective mono-deprotection, leaving a stable di-tert-butylfluorosilyl ether on one oxygen while freeing the other for further asymmetric functionalization[2].

Diastereoselective Tethered Olefin Functionalization

This reagent is highly effective as a structural tether in complex organometallic transformations. It is used to convert allylic alcohols into rigid allylic silanols, which subsequently direct highly diastereoselective cyclizations (such as silanoxymercuration). This application is highly scalable, making it suitable for both discovery chemistry and process scale-up [3].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Dates

Last modified: 08-15-2023

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